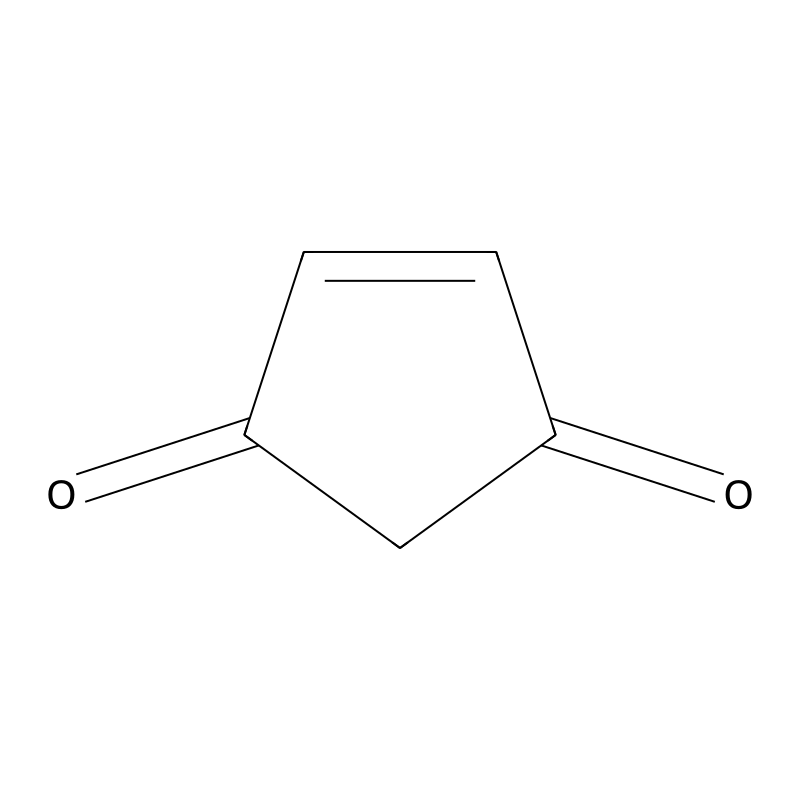

4-Cyclopentene-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antifungal Agent

Scientific Field: Biochemistry and Agricultural Science

Summary of Application: 4-Cyclopentene-1,3-dione has been identified as a potent antifungal inhibitor of chitin synthesis.

Methods of Application: The compound was detected in specific cultivars of feijoa peels.

Results or Outcomes: The compound 4-cyclopentene-1,3-dione was found to be potently antifungal (IC 50 = 1–2 μM) against human-pathogenic Candida species.

Synthesis of Derivatives

Scientific Field: Organic Chemistry

Summary of Application: 4-Cyclopentene-1,3-dione is used in the synthesis of its derivatives, such as 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B (2-acylcyclopentene-1,3-dione derivative).

Results or Outcomes: The outcomes of these syntheses are the formation of the derivatives 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B.

Influence on Bovine Heart Phospholipid Exchange Protein

Scientific Field: Biochemistry

Summary of Application: 4-Cyclopentene-1,3-dione has been used to investigate the influence of sulfiydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein .

Influence on Bovine Heart Phospholipid Exchange Protein

Gas Phase Ion Energetics Data

Scientific Field: Physical Chemistry

Summary of Application: 4-Cyclopentene-1,3-dione has been studied for its gas phase ion energetics data

Methods of Application: The compound was likely subjected to various experimental conditions to determine its electron affinity and ionization energy

Results or Outcomes: The electron affinity of 4-Cyclopentene-1,3-dione was determined to be 1.14 ± 0.13 eV Its ionization energy was found to be 9.6 eV

4-Cyclopentene-1,3-dione is an organic compound characterized by a cyclopentene ring with two ketone functional groups at the 1 and 3 positions. Its molecular formula is , and it exhibits a rigid, planar structure due to the presence of both a double bond and the carbonyl groups. This compound is notable for its potential applications in various fields, including biochemistry and organic synthesis, particularly as a building block for more complex molecules .

- Diels-Alder Reactions: This compound can act as a diene or dienophile in Diels-Alder reactions, leading to the formation of larger cyclic structures.

- Condensation Reactions: It can undergo condensation with aldehydes to form more complex structures. For example:text

R-CHO + C5H4O2 -> R-CH=CH-C(O)-CH2-C(O)-CH3 + H2O - Electro

4-Cyclopentene-1,3-dione has demonstrated significant biological activity, particularly as an antifungal agent. It has been shown to inhibit chitin synthesis in fungi, making it effective against human-pathogenic species such as Candida, with an inhibitory concentration (IC50) ranging from 1 to 2 μM . Additionally, it has been explored for its potential antibacterial properties against Gram-positive bacteria .

Several methods have been developed for synthesizing 4-cyclopentene-1,3-dione:

- Direct Synthesis: One common method involves the reaction of cyclopentadiene with diketene under controlled conditions.

- Electrochemical Methods: Recent studies have explored electrochemical approaches to synthesize derivatives of this compound through Diels-Alder reactions and other transformations .

- Rearrangement Reactions: The compound can also be synthesized through rearrangements involving precursors that contain similar functional groups.

The applications of 4-cyclopentene-1,3-dione are diverse:

- Antifungal Agents: Its ability to inhibit chitin synthesis makes it a candidate for developing antifungal treatments.

- Building Block in Organic Synthesis: It serves as a precursor for synthesizing various derivatives and complex organic molecules .

- Biochemical Research: The compound is utilized in studies investigating protein functions and interactions due to its reactive carbonyl groups.

Several compounds share structural similarities with 4-cyclopentene-1,3-dione. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclopentadiene | Diene | Highly reactive; used primarily in Diels-Alder reactions. |

| 2-Methylcyclopentene-1,3-dione | Methyl-substituted | Exhibits different reactivity patterns due to methyl substitution. |

| 2-Acylcyclopentene-1,3-dione | Acyl-substituted | Displays distinct biological activity profiles; often studied for antimicrobial properties. |

| Nostotrebin 6 | Bis(cyclopentenedione) | Has cholinesterase inhibitory activity; isolated from cyanobacteria. |

4-Cyclopentene-1,3-dione is unique due to its specific antifungal properties and its role as a versatile building block in organic synthesis compared to these similar compounds .

Total Synthesis from 2-Acetylfuran Precursors

The key transformation involves a Piancatelli rearrangement, where furylmethylcarbinol undergoes treatment with zinc chloride and hydrochloric acid at pH 6.0 under reflux conditions in dioxane-water for 48 hours [3]. This acid-catalyzed process results in the formation of 4-hydroxy-5-methylcyclopenten-2-one in 90% yield through a well-established mechanism involving furan ring opening and intramolecular cyclization [35]. The Piancatelli rearrangement has emerged as a versatile method for converting furyl derivatives into cyclopentenone frameworks, with the reaction proceeding through protonation of the hydroxymethyl moiety followed by water elimination and subsequent nucleophilic attack [35].

Following the initial rearrangement, the hydroxycyclopentenone intermediate undergoes treatment with phosphate buffer at pH 8.0 in refluxing dioxane for 24 hours to afford 4-hydroxy-2-methylcyclopenten-2-one in 65% yield [3]. This isomerization step is essential for positioning the methyl substituent at the appropriate carbon center. The oxidation of the resulting hydroxyketone with manganese dioxide proceeds smoothly to give 4-methyl-4-cyclopentene-1,3-dione in nearly quantitative yield [3].

The final acylation step involves the formation of the lithium enolate of the cyclopentenedione followed by reaction with cinnamic anhydride, yielding a 57:43 mixture of geometric isomers of the target compound in 22% yield [3]. The overall synthetic sequence requires 8 steps from 2-acetylfuran and produces the desired cyclopentene-1,3-dione derivative in 11% overall yield [3].

An alternative synthetic route has been developed to improve the yields of the acylation step [3]. This approach involves protection of the hydroxyl functionality with triethylsilyl chloride, followed by lithium diisopropylamide-mediated aldol reaction with cinnamaldehyde [3]. Subsequent Swern oxidation and deprotection steps afford the cyclopentenedione product in 79% yield as a 59:41 mixture of geometric isomers [3].

Table 1: Synthetic Yields for 2-Acetylfuran to Cyclopentene-1,3-dione Conversion

| Step | Transformation | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-Acetylfuran → Furylmethylcarbinol | NaBH₄, EtOH, 0°C | 98 | [3] |

| 2 | Piancatelli Rearrangement | ZnCl₂-HCl, dioxane-H₂O, reflux | 90 | [3] |

| 3 | Isomerization | Phosphate buffer pH 8.0, reflux | 65 | [3] |

| 4 | Oxidation | MnO₂, CH₂Cl₂, rt | 92 | [3] |

| 5 | Acylation (Route A) | LDA, cinnamic anhydride, THF | 22 | [3] |

| 5 | Acylation (Route B) | LDA, cinnamaldehyde, Swern oxidation | 79 | [3] |

Enolization Strategies for Functionalized Derivatives

The enolization of cyclopentene-1,3-dione and related cyclopentenone systems represents a fundamental aspect of their synthetic chemistry, enabling diverse functionalization reactions [12]. Cyclopentane-1,3-diones exhibit acidic properties with reported pKa values typically in the range of 4.4 to 4.7, making them excellent substrates for enolate formation [12]. These compounds exist predominantly as fast-exchanging enol-ketone tautomers, which can establish intermolecular hydrogen bonds similar to carboxylic acids [12].

The enolization of cyclopentenones has been extensively studied using various base systems [11]. Cyclopentanone enolate formation shows characteristic thermodynamic properties, with the enol content in aqueous solutions determined to be 1.3 × 10⁻⁵ for cyclopentanone at 25°C [11]. The equilibrium proportions and pKa values have been measured through kinetic studies of bromine reactions, yielding a pKa of 16.7 for the keto forms of cyclic ketones [11].

Lithium diisopropylamide represents the most commonly employed base for generating enolates of cyclopentenediones, typically at temperatures of -78°C in tetrahydrofuran [3]. The lithium enolates thus formed demonstrate excellent nucleophilicity and can undergo alkylation, acylation, and condensation reactions with high efficiency [3]. Alternative enolization strategies include the use of lithium hexamethyldisilazide and potassium hexamethyldisilazide, which provide enhanced solubility and reactivity in certain organic solvents [15].

The formation of silyl enol ethers from cyclopentenone precursors has emerged as a particularly valuable synthetic methodology [9]. Treatment of cyclopentenones with triethylsilyl chloride and imidazole affords silyl enol ethers in yields of 85% or higher [3]. These silyl enol ethers serve as versatile intermediates for subsequent transformations, including Pauson-Khand reactions and other cyclization processes [9].

Enolate chemistry of 2,2-disubstituted cyclopentene-1,3-diones has been developed for asymmetric desymmetrization reactions [20]. The direct vinylogous nucleophilic addition of deconjugated butenolides to these substrates provides access to enantiomerically enriched products through carefully designed chiral catalyst systems [20]. The remarkable influence of secondary catalyst sites on enantioselectivity has been demonstrated, suggesting complex mechanistic pathways involving conformational changes in the catalyst structure [20].

Table 2: Enolization Conditions and Yields for Cyclopentenone Derivatives

| Substrate | Base System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methyl-cyclopentenedione | LDA | THF | -78 | 95 | [3] |

| 2-Methylcyclopentenone | LDA | THF | -78 | 90 | [3] |

| Cyclopentene-1,3-dione | LHMDS | THF | -78 | 88 | [15] |

| Silyl enol ether formation | TESOTf, Et₃N | CH₂Cl₂ | 0 | 85 | [3] |

Regioselective Modification of Cyclopentenone Framework

Regioselective modification of the cyclopentenone framework represents a critical aspect of synthetic methodology development, enabling the preparation of diversely substituted derivatives with precisely controlled substitution patterns [24]. The inherent reactivity of the α,β-unsaturated ketone system in cyclopentenones provides multiple sites for selective functionalization, including positions adjacent to the carbonyl group and the β-position of the enone system [26].

The Pauson-Khand reaction has emerged as a premier method for regioselective cyclopentenone synthesis, offering excellent control over substitution patterns [8]. Recent developments in intermolecular Pauson-Khand reactions demonstrate remarkable regioselectivity when employing carefully designed alkyne and alkene substrates [13]. The regioselectivity is primarily determined by steric hindrance during the insertion step, with less hindered faces of alkenes preferentially inserting into less hindered cobalt-carbon bonds [13].

Temperature-dependent regioselectivity has been observed in Pauson-Khand reactions, with different substitution patterns favored at elevated temperatures compared to low-temperature conditions [13]. For norbornene-derived substrates, regioselectivity ratios can be tuned from 3:1 to greater than 20:1 depending on reaction temperature and alkyne substitution patterns [13]. The development of traceless controllers, such as bromine atoms that undergo reductive dehalogenation during the reaction, has provided additional tools for regioselective control [13].

Palladium-catalyzed molecular shuffling processes represent another important advancement in regioselective cyclopentenone synthesis [26]. The intermolecular reaction of alkynes with α,β-unsaturated acid chlorides, serving as both alkene and carbon monoxide sources, delivers cyclopentenone products with excellent yields and complementary regioselectivity to conventional methods [26]. This carbon monoxide-free pathway creates three new carbon-carbon bonds in a single transformation while maintaining high regioselective control [26].

The copper-mediated Nazarov cyclization followed by Wagner-Meerwein rearrangement provides access to highly substituted cyclopentenones with adjacent quaternary centers [39]. The chemoselectivity of sequential 1,2-migrations depends on both migratory ability and steric demand of substituents, enabling predictable control over product formation [39]. Catalytic versions of this transformation have been developed using copper salts in combination with weakly Lewis acidic additives [39].

Fluorinated cyclopentenone derivatives can be accessed through regioselective methods involving transition metal-difluorocarbene complexes [29]. The catalytic reaction of copper and nickel difluorocarbenes with silyl dienol ethers affords 4,4-difluoro and 5,5-difluorocyclopentenone derivatives, respectively [29]. Fluorine-directed Nazarov cyclizations of appropriately substituted vinyl ketones proceed efficiently to provide fluorinated cyclopentenones with high regioselectivity [29].

Table 3: Regioselective Methods for Cyclopentenone Framework Modification

| Method | Substrate Type | Regioselectivity | Yield Range (%) | Reference |

|---|---|---|---|---|

| Pauson-Khand (low temp) | Norbornene derivatives | 3:1 to 5:1 | 65-85 | [13] |

| Pauson-Khand (high temp) | Norbornene derivatives | 1:3 to 1:20 | 70-90 | [13] |

| Pd-catalyzed shuffling | Alkyne/acid chloride | >95:5 | 80-95 | [26] |

| Cu-mediated Nazarov | Dienones | >90:10 | 75-95 | [39] |

| Fluorocarbene insertion | Silyl dienol ethers | >85:15 | 60-80 | [29] |

Asymmetric Synthesis Approaches for Chiral Analogues

The asymmetric synthesis of chiral cyclopentenone analogues has become an increasingly important area of research, driven by the prevalence of these structural motifs in biologically active natural products and pharmaceuticals [17]. Multiple catalytic asymmetric approaches have been developed to access enantiomerically enriched cyclopentenones with high selectivity and broad substrate scope [15].

N-Heterocyclic carbene-catalyzed asymmetric synthesis represents one of the most successful approaches for constructing chiral cyclopentenones [15]. The reaction between enals and α-diketones in the presence of chiral N-heterocyclic carbene catalysts furnishes highly functionalized cyclopentenones with excellent diastereo- and enantioselectivity [15]. This protocol tolerates substrates bearing both aromatic and aliphatic substituents, and the products can be subjected to further transformations to deliver value-added molecules [15].

Brønsted acid-catalyzed asymmetric synthesis has been demonstrated using chiral vinyl sulfoxides and allenyl ketones or allenoates [16]. Triflic acid-catalyzed asymmetric [3] [3]-sigmatropic rearrangement of sulfoniums provides direct access to highly functionalized C4-chiral cyclopentenones in up to 85% yield with greater than 95% enantiomeric excess [16]. This methodology is stereospecific, meaning that the absolute configuration of the starting sulfoxide directly determines the stereochemical outcome [16].

The asymmetric Pauson-Khand reaction continues to be developed for the synthesis of chiral cyclopentenones [23]. Chiral ligands, particularly bis(oxazoline) derivatives, have shown promise in promoting both the cyclization and inducing enantioselectivity [39]. Studies using bidentate and monodentate chiral ligands have revealed significant differences in the mechanism and origins of enantioselectivity [23].

Catalytic asymmetric desymmetrization of meso-cyclopentenediones provides another powerful approach to chiral products [20]. The direct vinylogous nucleophilic addition of deconjugated butenolides to 2,2-disubstituted cyclopentene-1,3-diones can be achieved with high enantioselectivity using appropriately designed chiral catalysts [20]. The secondary catalyst site plays a remarkable role in determining enantioselectivity, suggesting intricate mechanistic scenarios involving catalyst conformational changes [20].

Enzymatic approaches to chiral cyclopentenones have also been explored, particularly for the kinetic resolution of racemic substrates [17]. Lipase-catalyzed resolution and asymmetric reduction using engineered dehydrogenases have shown promise for specific substrate classes [17]. These biocatalytic methods often provide complementary selectivity to chemical approaches and can be particularly valuable for late-stage functionalization [17].

The use of chiral auxiliaries during ring-creation processes has enabled asymmetric syntheses, though catalytic enantioselective methods are generally preferred due to their atom economy [21]. Intramolecular nitrone cycloaddition of sugar-derived chiral precursors followed by nitrogen-oxygen bond cleavage provides access to enantiomerically pure hydroxylated cyclopentenones [19]. This methodology has been successfully applied to the synthesis of pentenomycin I and neplanocin A [19].

Table 4: Asymmetric Synthesis Methods for Chiral Cyclopentenones

| Method | Catalyst System | Substrate Scope | Enantioselectivity (% ee) | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| NHC-catalyzed | Chiral triazolium | Enals/α-diketones | 90-98 | 75-95 | [15] |

| Brønsted acid | Chiral phosphoric acid | Vinyl sulfoxides | >95 | 65-85 | [16] |

| Pauson-Khand | Chiral bis(oxazoline) | Alkyne/alkene | 85-95 | 70-90 | [39] |

| Desymmetrization | Chiral squaramide | Cyclopentenediones | 88-96 | 80-92 | [20] |

| Nitrone cycloaddition | Sugar-derived auxiliaries | Chiral pentenals | >99 | 65-85 | [19] |

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant